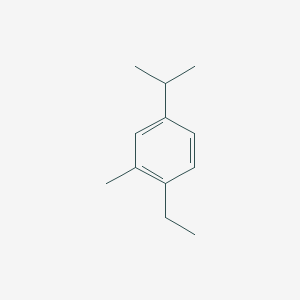

1-Ethyl-2-methyl-4-(propan-2-yl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

67192-63-6 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1-ethyl-2-methyl-4-propan-2-ylbenzene |

InChI |

InChI=1S/C12H18/c1-5-11-6-7-12(9(2)3)8-10(11)4/h6-9H,5H2,1-4H3 |

InChI Key |

NRTHCBJHTZAIOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 1-Ethyl-2-methyl-4-(propan-2-yl)benzene and Related Isomers

The synthesis of polysubstituted alkylbenzenes is fundamentally rooted in electrophilic aromatic substitution, with various methods developed to control the placement of alkyl groups on the aromatic ring.

One of the most fundamental methods for introducing alkyl groups onto an aromatic ring is the Friedel-Crafts alkylation. uomustansiriyah.edu.iq This electrophilic aromatic substitution reaction involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). fiveable.melibretexts.org The catalyst facilitates the formation of a carbocation from the alkyl halide, which then acts as the electrophile and attacks the electron-rich benzene (B151609) ring. libretexts.orglibretexts.org

However, the application of Friedel-Crafts alkylation to the synthesis of specific polysubstituted benzenes is fraught with limitations. lumenlearning.com A significant issue is polyalkylation; the initial alkylation product is often more reactive than the starting material because alkyl groups are electron-donating and activate the ring towards further substitution. libretexts.orglibretexts.org This can lead to the addition of multiple alkyl groups, reducing the yield of the desired mono-alkylated product. libretexts.org

Another major challenge is the propensity for carbocation rearrangement. lumenlearning.comminia.edu.eg Primary carbocations, which are less stable, can rearrange to more stable secondary or tertiary carbocations via hydride or methyl shifts. lumenlearning.com For instance, attempting to add a propyl group using 1-chloropropane (B146392) might result in the formation of an isopropyl-substituted product (cumene) as the major product, due to the rearrangement of the primary propyl carbocation to the more stable secondary isopropyl carbocation. libretexts.org This makes it difficult to synthesize straight-chain alkylbenzenes and complicates the synthesis of specific isomers like this compound. Furthermore, the reaction is not effective on aromatic rings that already contain strongly deactivating substituents. libretexts.orglumenlearning.com

To overcome the limitations of traditional Friedel-Crafts reactions, catalytic approaches using solid acids, particularly zeolites, have been extensively studied. Zeolites like ZSM-5 are crystalline aluminosilicates with a well-defined pore structure, which can impart shape-selectivity to catalytic reactions. begellhouse.com This is particularly valuable in the synthesis of cymene isomers (isopropyltoluenes), which are structurally related to the target compound.

In the alkylation of toluene (B28343) with propylene (B89431) or propan-2-ol, zeolite catalysts can preferentially form the para-isomer, p-cymene (B1678584), due to steric constraints within the catalyst's channels. begellhouse.comresearchgate.net The transition state required to form the ortho- or meta-isomers is bulkier and is sterically disfavored within the confined space of the zeolite pores, leading to high para-selectivity. researchgate.net

Research into the alkylation of toluene with propan-2-ol has demonstrated the effectiveness of various catalysts. The modification of these catalysts and the optimization of reaction conditions are crucial for maximizing conversion and selectivity.

| Catalyst | Reaction Temperature (K) | Toluene Conversion (%) | p-Cymene Selectivity (%) | Reference |

| Unmodified ZSM-5 | 523 | 53 | 78 | begellhouse.com |

| Modified HZSM-5 | 523 | - | >98 | researchgate.net |

| Zn-Al-MCM-41 | - | - | High | researchgate.net |

These findings show that catalyst choice and modification, such as passivating the external surface of the zeolite crystals, can significantly enhance the yield of the desired p-cymene isomer. researchgate.net

Beyond classical electrophilic substitution, other methods have been developed for more controlled synthesis. Transalkylation is one such process, which involves the transfer of alkyl groups between aromatic rings. A patented process describes the preparation of cymenes by reacting methyldiisopropylbenzenes with toluene in the presence of aluminum chloride and hydrogen chloride. google.com This method allows for the conversion of poly-alkylated benzenes into the desired mono-isopropyl-toluene product. The process can be combined with subsequent isomerization and alkylation stages to optimize the yield of a specific cymene isomer. google.com

While not specifically detailed for this compound in the provided context, modern cross-coupling reactions represent a powerful, though more complex, strategy for the precise formation of carbon-carbon bonds. These methods, often catalyzed by transition metals like palladium or nickel, allow for the coupling of an aromatic halide or triflate with an organometallic reagent, providing a high degree of control over the substitution pattern that is often unachievable with Friedel-Crafts reactions.

Controlling regioselectivity—the position of substitution—is a central challenge in the synthesis of polysubstituted benzenes. pressbooks.pub The directing effects of the substituents already present on the aromatic ring govern the position of subsequent electrophilic attacks. Alkyl groups, such as methyl, ethyl, and isopropyl, are activating groups and are ortho-, para-directors. fiveable.me

Therefore, the order in which substituents are introduced is critical. For a target molecule like this compound, the synthetic plan must account for the directing effects of each group. For example, starting with toluene (methylbenzene), a subsequent isopropylation would yield a mixture of ortho- and para-cymene. orgsyn.org A Friedel-Crafts alkylation of toluene with propylene, for instance, can give a 90% yield of cymenes, but this mixture may contain 65-70% m-cymene (B53747) alongside the ortho and para isomers. orgsyn.org

Achieving a specific substitution pattern, such as the 1,2,4-substitution of the target molecule, requires a carefully planned synthetic sequence. libretexts.org The choice between a non-selective method like traditional Friedel-Crafts alkylation and a shape-selective method like zeolite catalysis can dramatically alter the isomeric distribution of the final product. researchgate.netorgsyn.org Zeolite catalysis, by favoring para-substitution, offers a more controlled route to specific isomers like p-cymene, which could then serve as a precursor for further functionalization. researchgate.net

Novel and Emerging Methodologies for Alkylated Benzene Derivatives

As the chemical industry moves towards more sustainable practices, the development of environmentally benign synthetic methods has become a priority.

The application of green chemistry principles to aromatic hydrocarbon synthesis aims to reduce waste, avoid hazardous substances, and improve energy efficiency. The use of solid acid catalysts like zeolites is a prime example of this approach in alkylbenzene synthesis. begellhouse.com

Zeolite-catalyzed alkylation offers several advantages over conventional Friedel-Crafts reactions that use stoichiometric amounts of Lewis acids like AlCl₃. begellhouse.comresearchgate.net

Catalyst Reusability : Zeolites are heterogeneous catalysts that can be easily separated from the reaction mixture and regenerated for reuse, which significantly reduces chemical waste. begellhouse.com

Reduced Corrosion and Waste : Zeolites are non-corrosive, unlike AlCl₃, which requires special handling and generates acidic aqueous waste during workup.

High Selectivity : The shape-selective nature of zeolites can lead to higher yields of the desired isomer, reducing the need for costly and energy-intensive separation processes. researchgate.net

Alternative Reaction Media : Zeolite-catalyzed reactions can be performed under various conditions, including in supercritical fluids like carbon dioxide, which can serve as a more environmentally friendly alternative to traditional organic solvents. researchgate.netresearchgate.net

These characteristics position zeolite-based catalysis as a greener and more efficient alternative for the industrial production of key alkylated aromatic compounds.

Photoredox Catalysis and Light-Mediated Transformations for Alkylbenzenes

Visible-light photoredox catalysis has emerged as a powerful and mild methodology for the formation of carbon-carbon bonds, offering an alternative to traditional, often harsh, synthetic methods. mdpi.com This approach utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates from readily available precursors. nih.govmdpi.com

Recent advancements have demonstrated the utility of photoredox catalysis in the direct C–H alkylation of arenes. springernature.com For instance, visible-light-induced palladium catalysis has enabled the C(sp²)–H alkylation of unactivated arenes with alkyl bromides, proceeding under mild conditions and preventing the carbocation rearrangements often associated with classical Friedel-Crafts alkylations. springernature.com This strategy allows for the direct installation of alkyl chains onto aromatic rings with high functional group tolerance.

Light-mediated transformations, in a broader sense, encompass a range of reactions where light is a crucial energy source. These methods can facilitate the generation of alkyl radicals from various precursors, which can then engage in C-H functionalization of aromatic compounds. acs.org The use of unactivated bromoalkanes as radical precursors in the presence of a photocatalyst and a mild reducing agent has been shown to be effective for the alkylation of heteroarenes, a strategy that holds promise for the synthesis of complex alkylbenzenes. nih.gov

Table 1: Examples of Photoredox-Catalyzed Alkylation of Aromatic Compounds

| Aromatic Substrate | Alkylating Agent | Photocatalyst | Additive(s) | Product | Yield (%) | Reference |

| Benzene | Alkyl Bromide | Pd Complex | Base | Alkylbenzene | Good | springernature.com |

| Isoquinoline | Bromocyclohexane | Ir(ppy)₂(dtbbpy)PF₆ | DTBP, TFA | 1-Cyclohexylisoquinoline | 17 | acs.org |

| Various Heteroarenes | Bromoalkanes | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | TTMSS, TFA | Alkylated Heteroarenes | Moderate to Good | acs.org |

This table is for illustrative purposes and specific yields may vary based on reaction conditions.

Flow Chemistry and Continuous Processing in Aromatic Synthesis

Flow chemistry, or continuous processing, has garnered significant attention in both academic and industrial settings due to its numerous advantages over traditional batch synthesis. seqens.comelveflow.com These advantages include enhanced heat and mass transfer, improved safety profiles, and the potential for straightforward scalability. nih.govseqens.com In the context of aromatic synthesis, flow chemistry offers precise control over reaction parameters, which can lead to higher yields, improved selectivity, and reduced reaction times. seqens.com

The synthesis of polysubstituted benzenes can be particularly amenable to flow processes. Multi-step syntheses can be "telescoped," where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification steps. nih.gov This approach is particularly beneficial for reactions involving hazardous reagents or unstable intermediates.

Photochemical reactions, including those used for the synthesis of alkylbenzenes, are especially well-suited for flow chemistry. beilstein-journals.org The high surface-area-to-volume ratio in microreactors ensures uniform light penetration throughout the reaction mixture, which is often a limiting factor in scaling up photochemical reactions in batch. beilstein-journals.org This has been demonstrated in the continuous flow oxidative photocyclization of stilbene (B7821643) derivatives to phenanthrenes, showcasing the potential for scalable light-mediated aromatic functionalization. beilstein-journals.org

Table 2: Comparison of Batch vs. Flow Chemistry for Aromatic Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise, potential for temperature/concentration gradients. | Precise control over temperature, pressure, and residence time. |

| Safety | Higher risk with exothermic or hazardous reactions. | Enhanced safety due to small reaction volumes and better heat dissipation. seqens.com |

| Scalability | Often challenging, requiring significant process redevelopment. | Generally more straightforward to scale up by running the system for longer. seqens.com |

| Efficiency | Can be lower due to workup and purification between steps. | Higher efficiency possible through telescoped reactions. nih.gov |

| Photochemistry | Light penetration can be a major limitation for scale-up. | Uniform light irradiation leads to more efficient and scalable reactions. beilstein-journals.org |

Precursor Chemistry and Synthetic Intermediates in the Formation of this compound

The synthesis of a polysubstituted benzene like this compound necessitates a strategic approach, often involving the sequential introduction of substituents onto a simpler aromatic precursor. A logical and common starting material for this target molecule is p-cymene (1-methyl-4-(propan-2-yl)benzene). wikipedia.orgorgsyn.org

p-Cymene can be synthesized through the Friedel-Crafts alkylation of toluene with either propene or 2-propanol in the presence of a Lewis acid or solid acid catalyst. orgsyn.orgnih.gov This reaction is a cornerstone of industrial aromatic chemistry. mt.com

Once p-cymene is obtained, the subsequent introduction of the methyl and ethyl groups at the 2 and 1 positions, respectively, requires careful consideration of the directing effects of the existing alkyl substituents. Both the methyl and isopropyl groups are ortho, para-directing activators in electrophilic aromatic substitution reactions. researchgate.net However, the bulky isopropyl group can exert significant steric hindrance, influencing the regioselectivity of subsequent alkylations.

A plausible synthetic route would involve the following key transformations:

Friedel-Crafts Acylation of p-Cymene: To introduce the ethyl group in a controlled manner and avoid polyalkylation and rearrangement issues common with Friedel-Crafts alkylation, an acylation reaction is often preferred. libretexts.org Reacting p-cymene with acetyl chloride in the presence of a Lewis acid like aluminum chloride would likely lead to the formation of aceto-p-cymene (2-acetyl-1-methyl-4-(propan-2-yl)benzene). sarcouncil.com The acetyl group will preferentially add to the position ortho to the methyl group and meta to the isopropyl group due to a combination of electronic and steric factors.

Reduction of the Ketone: The resulting ketone can then be reduced to an ethyl group. Common methods for this transformation include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

Introduction of the Second Methyl Group: The final step would be the introduction of the methyl group at the 2-position. This could potentially be achieved through another Friedel-Crafts alkylation of the 1-ethyl-4-(propan-2-yl)benzene intermediate. However, achieving high regioselectivity in this step can be challenging due to the presence of two activating groups. Alternative strategies might involve a more directed synthesis, potentially starting from a pre-functionalized cymene derivative.

Table 3: Key Precursors and Intermediates

| Compound Name | Structure | Role in Synthesis |

| Toluene | C₇H₈ | Starting material for p-cymene |

| Propene | C₃H₆ | Alkylating agent for toluene |

| 2-Propanol | C₃H₈O | Alternative alkylating agent for toluene |

| p-Cymene | C₁₀H₁₄ | Key precursor to the final product wikipedia.orgorgsyn.org |

| Acetyl Chloride | C₂H₃ClO | Acylating agent for p-cymene |

| Aceto-p-cymene | C₁₂H₁₆O | Intermediate after acylation sarcouncil.com |

| 1-Ethyl-4-(propan-2-yl)benzene | C₁₁H₁₆ | Intermediate after reduction of the ketone |

The synthesis of highly substituted alkylbenzenes often requires a multi-step approach where the order of reactions is critical to achieve the desired substitution pattern. libretexts.org The interplay of electronic and steric effects of the substituents at each stage must be carefully managed to ensure high regioselectivity.

Mechanistic Investigations and Reaction Dynamics

Detailed Reaction Mechanisms of Alkylation Reactions Involving Aromatic Systems

The alkylation of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction involves the replacement of a hydrogen atom on the aromatic ring with an alkyl group. The general mechanism proceeds in three principal steps:

Generation of an Electrophile : An electrophile, typically a carbocation (R⁺), is generated from an alkyl halide, alkene, or alcohol. libretexts.orglibretexts.org

Nucleophilic Attack by the Aromatic Ring : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. libretexts.orgmasterorganicchemistry.com

Deprotonation to Restore Aromaticity : A base removes a proton from the carbon atom bearing the new alkyl group, restoring the stable aromatic π-system and yielding the alkylated benzene (B151609) product. libretexts.orgyoutube.com

The rate-determining step of this reaction is typically the formation of the arenium ion, as it involves the temporary loss of the ring's aromatic stabilization energy. masterorganicchemistry.com

A significant characteristic of Friedel-Crafts alkylation is the propensity of the carbocation electrophile to undergo rearrangement to a more stable form. libretexts.orgyoutube.com This occurs whenever a primary or secondary carbocation can become a more stable secondary or tertiary carbocation through a structural shift. chemistrysteps.com These rearrangements are rapid and typically happen before the carbocation can be attacked by the aromatic ring.

There are two common types of carbocation rearrangements:

Hydride Shift (1,2-Hydride Shift) : A hydrogen atom with its pair of bonding electrons moves from an adjacent carbon to the positively charged carbon. For example, when benzene is alkylated with n-propyl bromide, the initially formed primary propyl carbocation rapidly rearranges via a hydride shift into a more stable secondary isopropyl carbocation, leading to isopropylbenzene (cumene) as the major product instead of n-propylbenzene. adichemistry.com

Alkyl Shift (1,2-Alkyl Shift) : An alkyl group (commonly a methyl group) migrates with its bonding electrons from an adjacent carbon to the carbocation center. This is also driven by the formation of a more stable carbocation.

These rearrangements are a major limitation of Friedel-Crafts alkylation when a specific, unrearranged alkylbenzene is the desired product. youtube.comyoutube.com To synthesize compounds like n-propylbenzene, an alternative route, Friedel-Crafts acylation followed by reduction, is often employed because the acylium ion intermediate in acylation does not undergo rearrangement. youtube.com

Catalysts are essential for generating the electrophile in aromatic alkylation. Both Lewis and Brønsted acids are widely used for this purpose.

Lewis Acid Catalysis : Strong Lewis acids, such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃), are traditionally used in Friedel-Crafts reactions. libretexts.orglibretexts.org When an alkyl halide is the alkylating agent, the Lewis acid coordinates with the halogen, polarizing the carbon-halogen bond and making the carbon atom more electrophilic. youtube.com For secondary and tertiary halides, this interaction can lead to the complete formation of a carbocation and the [AlCl₄]⁻ anion. masterorganicchemistry.com With primary halides, a discrete carbocation is less likely; instead, a highly polarized complex between the alkyl halide and the Lewis acid serves as the electrophile. masterorganicchemistry.com

The reactivity of Lewis acid catalysts can be ranked, with a common order being AlBr₃ > AlCl₃ > FeCl₃ > SbCl₅ > SnCl₄ > BF₃. libretexts.org

Brønsted Acid Catalysis : Strong Brønsted acids, such as sulfuric acid (H₂SO₄) or solid acids like zeolites, are also effective catalysts, particularly when using alkenes or alcohols as alkylating agents. chemistrysteps.com

With Alkenes : The Brønsted acid protonates the alkene to form a carbocation electrophile. For example, in the industrial synthesis of ethylbenzene (B125841), ethene is protonated to form the ethyl cation, which then alkylates benzene.

With Alcohols : The alcohol is protonated by the acid, forming an oxonium ion. The departure of a water molecule (a good leaving group) generates the corresponding carbocation. chemistrysteps.com

Zeolites, which are crystalline aluminosilicates, possess strong Brønsted acid sites within their porous structure and are widely used as heterogeneous catalysts in industrial alkylation processes. They offer advantages in terms of reusability, reduced waste, and shape selectivity. dntb.gov.uamdpi.com The reaction within a zeolite can proceed through either a stepwise mechanism, involving a surface-bound alkoxy intermediate, or a concerted mechanism where the aromatic compound and the alkylating agent react directly at the acid site. nih.govacs.orgresearchgate.net

Catalytic Reaction Mechanisms in the Synthesis and Derivatization of Alkylated Benzenes

The synthesis of a specific polysubstituted benzene like 1-Ethyl-2-methyl-4-(propan-2-yl)benzene requires careful selection of catalysts and reaction sequence to control regioselectivity. pressbooks.pubopenstax.org Modern catalysis focuses on developing more selective, efficient, and environmentally benign methods than traditional Lewis acid systems.

Heterogeneous solid acid catalysts, particularly zeolites, are central to modern alkylbenzene production. mdpi.com The catalytic mechanism within a zeolite is governed by its distinct structural features:

Brønsted Acid Sites : The active sites are typically Brønsted acidic protons associated with aluminum atoms in the silica (B1680970) framework. These sites protonate alkylating agents like alkenes and alcohols, initiating the reaction. researchgate.net

Shape Selectivity : The pore structure of the zeolite can influence the reaction's outcome. Reactant selectivity occurs when only reactants of a certain size can enter the pores and reach the active sites. Product selectivity allows only products of a certain size to diffuse out of the pores. Transition-state selectivity favors the formation of specific transition states that fit within the zeolite cavities. For example, in the alkylation of toluene (B28343), a zeolite with appropriate pore dimensions can favor the formation of the less bulky p-xylene (B151628) over the o-xylene (B151617) isomer.

Reaction Pathway : As mentioned, the alkylation over zeolites can be stepwise or concerted. nih.govacs.org The stepwise path involves the formation of a surface ethoxide species from ethanol (B145695), which then attacks the benzene ring. The concerted path involves the direct reaction between adsorbed benzene and ethanol at the acid site. acs.org

The synthesis of p-cymene (B1678584) (4-isopropyltoluene), a structurally related compound, illustrates various catalytic strategies. It can be produced by the Friedel-Crafts alkylation of toluene with propylene (B89431) or isopropanol. researchgate.net Alternative, sustainable routes involve the catalytic dehydrogenation or isomerization of monoterpenes like limonene, which can be sourced from biomass. researchgate.netinnoget.comrsc.org These reactions can be catalyzed by mesoporous silica-alumina supports or molybdenum-based catalysts. researchgate.netinnoget.com

The derivatization of existing alkylated benzenes can also be achieved catalytically. For instance, the alkylation of ethylbenzene with t-butyl alcohol over mesoporous Al-MCM-41 molecular sieves yields p-t-butylethylbenzene as a major product, demonstrating the ability to add further substituents to an already alkylated ring. ias.ac.in

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Monitoring

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Hydrocarbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including alkylated aromatic hydrocarbons like 1-Ethyl-2-methyl-4-(propan-2-yl)benzene. While standard one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced NMR methods offer deeper insights into the complex structures of these compounds. researchgate.net

Two-Dimensional NMR (2D-NMR) experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons. ipb.pt For this compound, these techniques would definitively confirm the substitution pattern on the benzene (B151609) ring by showing correlations between the aromatic protons and the alkyl substituent carbons.

Solid-State NMR (SS-NMR) is particularly useful for studying aromatic hydrocarbons in non-soluble or solid forms, such as within catalytic materials or polymers. youtube.com It provides information on the molecular structure and dynamics in the solid state. acs.orgnih.gov Density Functional Theory (DFT) modeling can be used in conjunction with experimental SS-NMR to accurately predict and interpret chemical shifts for polycyclic aromatic hydrocarbons, aiding in their structural analysis. acs.org

Dynamic Nuclear Polarization (DNP-NMR) significantly enhances the sensitivity of NMR spectroscopy, particularly for solid-state samples or low-concentration analytes. bruker.comacs.orgnih.gov This technique can reduce experiment times from days to minutes and is especially beneficial for studying surface species in materials like catalysts. bruker.comrsc.orgresearchgate.net For aromatic hydrocarbons adsorbed on surfaces, DNP-NMR can provide structural information that is otherwise inaccessible due to low signal intensity. acs.org

| NMR Technique | Application for this compound | Expected Data Output |

| 2D-NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals; confirmation of alkyl group connectivity to the aromatic ring. | Correlation plots showing ¹H-¹H couplings (COSY) and ¹H-¹³C one-bond (HSQC) or multiple-bond (HMBC) correlations. |

| Solid-State NMR (SS-NMR) | Structural analysis in solid matrices (e.g., polymers, catalysts); study of molecular packing and dynamics. | Anisotropic chemical shift and dipolar coupling information; spectra of solid samples. |

| Dynamic Nuclear Polarization NMR (DNP-NMR) | Signal enhancement for low-concentration samples or surface-adsorbed species; rapid analysis of complex solid materials. | High-sensitivity NMR spectra enabling detection of minor components and surface interactions. |

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation and Impurity Profiling of Alkylated Benzenes

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules with high accuracy and for differentiating between isomers. ethz.ch For alkylated benzenes, which often exist as complex mixtures of structural isomers, HRMS coupled with tandem mass spectrometry (MS/MS) is essential for their individual identification.

The fragmentation patterns of alkylbenzene isomers upon collision-induced dissociation (CID) can be unique. For instance, isomers of ethyltoluene can be distinguished by the relative loss of HCN versus CH₃CN from their [M+N]⁺ adducts formed in a dielectric barrier discharge ionization (DBDI) source. ethz.ch The steric hindrance around the aromatic ring influences the fragmentation pathways, allowing for the differentiation of ortho, meta, and para isomers. ethz.ch This technique is critical for impurity profiling, where structurally similar but distinct compounds must be identified.

| Technique | Application for this compound | Key Advantages |

| HRMS | Accurate mass measurement to confirm elemental composition (C₁₂H₁₈). | High mass accuracy and resolution, enabling differentiation from isobaric interferences. |

| Tandem MS (MS/MS) | Isomer differentiation based on specific fragmentation patterns of the parent ion. | Provides structural information and allows for the identification of specific isomers in a mixture. |

| Ambient Ionization (e.g., DBDI) | Soft ionization method that produces intact molecular ions for subsequent fragmentation analysis. | Enables direct analysis with minimal sample preparation and preserves molecular integrity for MS/MS. ethz.ch |

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatography is the primary method for separating components of complex mixtures, making it indispensable for the purity assessment and reaction monitoring of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like alkylated benzenes. usgs.govresearchgate.net It separates compounds based on their boiling points and polarities, with the mass spectrometer providing definitive identification.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. chromatographyonline.comazom.com By employing two columns with different stationary phases, GCxGC can separate co-eluting compounds, which is particularly useful for complex hydrocarbon mixtures containing numerous isomers. chemistry-matters.commosh-moah.deresearchgate.net This technique provides detailed chemical "fingerprints" of samples. chemistry-matters.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is suitable for the analysis of less volatile or thermally labile alkylated benzene derivatives, such as their sulfonated forms. nih.govshimadzu.com Ion-pair liquid chromatography coupled with ESI-MS/MS has been effectively used for the simultaneous determination of linear alkylbenzene sulfonates (LAS) and their metabolites. nih.gov

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, typically carbon dioxide, as the mobile phase. waters.comchromatographytoday.com SFC is considered a "green" chemistry technique and is effective for separating and purifying a range of compounds, including aromatics in diesel fuel. waters.comclinichrom.comjascoinc.comchromatographyonline.com It offers fast analysis and is suitable for both analytical and preparative scale separations. chromatographytoday.com

| Chromatographic Method | Primary Application | Detector | Separation Principle |

| GC-MS | Routine purity analysis, identification of volatile impurities. | Mass Spectrometry (MS) | Volatility and column interaction. usgs.gov |

| GCxGC | High-resolution separation of complex isomeric mixtures. | MS, Flame Ionization Detector (FID) | Two independent separations based on volatility and polarity. mosh-moah.de |

| HPLC-MS/MS | Analysis of non-volatile derivatives (e.g., sulfonates). | Tandem Mass Spectrometry (MS/MS) | Partitioning between stationary and liquid mobile phases. shodex.comnih.gov |

| SFC | "Green" alternative for purity assessment and purification. | FID, MS | Partitioning between stationary and supercritical fluid mobile phases. clinichrom.com |

Vibrational Spectroscopy for Understanding Molecular Conformations and Intermolecular Interactions

Vibrational spectroscopy techniques, such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy, provide information about the vibrational modes of a molecule. These are sensitive to molecular structure, conformation, and intermolecular interactions.

FTIR spectroscopy can be used to identify characteristic functional groups and to study the conformation of alkyl chains attached to a benzene ring. For alkylbenzenes, specific bands in the infrared spectrum correspond to aromatic C-H stretching (around 3030-3100 cm⁻¹) and C=C in-plane vibrations (around 1500 and 1660 cm⁻¹). rsc.orglibretexts.org The CH₂ stretching vibrations in the alkyl chains (2850–2950 cm⁻¹) can provide insights into the conformational state (e.g., all-trans vs. gauche) of the ethyl and propyl groups. rsc.org FTIR has also been used to study the interaction of substituted benzenes with catalyst surfaces, revealing how the molecule orients and interacts with active sites. uninsubria.it

Raman spectroscopy is complementary to FTIR and is particularly useful for studying non-polar bonds and symmetric vibrations. The benzene ring breathing modes are typically strong in the Raman spectrum and can be sensitive to the substitution pattern. Analysis of the vibrational spectra of long-chain alkylbenzenes has shown that longer alkyl chains can fold back over the aromatic ring, an interaction that can be studied using these techniques. rsc.orgscirp.org

| Spectroscopic Technique | Information Obtained | Characteristic Frequencies for Alkylated Benzenes |

| FTIR Spectroscopy | Functional group identification, conformational analysis of alkyl chains, surface interactions. | ~3030-3100 cm⁻¹ (Aromatic C-H stretch), ~2850-2960 cm⁻¹ (Alkyl C-H stretch), ~1500 & 1660 cm⁻¹ (Aromatic C=C stretch). libretexts.orgacs.org |

| Raman Spectroscopy | Molecular structure, symmetric vibrations, conformational isomers. | Strong signals for aromatic ring breathing modes; sensitive to alkyl chain conformation. |

Derivatization Strategies for Enhanced Analytical Performance in Complex Matrices

Derivatization is a chemical modification of an analyte to enhance its analytical properties, such as volatility for GC analysis or ionization efficiency for MS. dntb.gov.uagcms.cz For alkylated benzenes and related compounds, derivatization can be crucial when analyzing them in complex matrices like environmental or biological samples. mdpi.com

In GC analysis, derivatization is used to increase the volatility and thermal stability of polar compounds that may contain functional groups like hydroxyl or carboxyl groups. Silylation is a common technique where an active hydrogen is replaced with a trimethylsilyl (B98337) (TMS) group, reducing polarity and improving chromatographic peak shape. researchgate.net

For LC-MS analysis, derivatization can be employed to improve ionization efficiency and detection sensitivity. For example, urinary metabolites of benzene, toluene (B28343), ethylbenzene (B125841), and xylenes (B1142099) (BTEX) have been derivatized to convert less responsive functional groups into permanently positively-charged units, significantly enhancing their detection by LC-ESI-MS/MS. nih.gov While this compound itself is typically amenable to direct analysis, derivatization becomes important when analyzing its potential metabolites or related functionalized impurities. researchgate.netresearchgate.net

| Derivatization Type | Purpose | Applicable Technique | Example Reagent |

| Silylation | Increase volatility and thermal stability, reduce polarity. | GC-MS | Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net |

| Alkylation/Esterification | Increase volatility of acidic compounds. | GC-MS | Diazomethane, BF₃/Methanol (B129727). gcms.cz |

| Charge-Tagging | Improve ionization efficiency and MS sensitivity. | LC-MS/MS | Reagents that introduce a permanent positive or negative charge. nih.gov |

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations and Conformational Analysis of Alkylated Benzene (B151609) Derivatives

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation over time. researchgate.netnih.gov

For flexible molecules like 1-Ethyl-2-methyl-4-(propan-2-yl)benzene, which has rotatable ethyl and isopropyl side chains, MD simulations are invaluable for conformational analysis. researchgate.net These simulations can explore the potential energy landscape to identify low-energy conformers and the barriers to rotation around the single bonds connecting the alkyl groups to the benzene ring. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules or its packing in a condensed phase. MD simulations can be performed in various environments, such as in a vacuum, in a solvent, or on a surface, to understand how intermolecular forces affect conformational preferences. mdpi.com

Computational Modeling of Reaction Pathways and Transition States for the Formation and Transformation of this compound

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. mdpi.com For the synthesis of this compound, which is typically formed through electrophilic alkylation reactions, computational modeling can map out the entire reaction pathway. nih.gov This involves identifying all relevant intermediates and, most importantly, the transition states that connect them.

Using methods like DFT, chemists can calculate the geometries and energies of the reactants, products, intermediates, and transition states along a proposed reaction coordinate. researchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate. For the alkylation of an aromatic ring, the mechanism involves the formation of a carbocation electrophile, its attack on the π-system of the benzene ring to form a high-energy σ-complex (arenium ion), and the subsequent deprotonation to restore aromaticity. nih.gov Computational models can validate this proposed pathway and provide a quantitative understanding of the reaction's energetic profile, explaining the observed regioselectivity (i.e., why the alkyl groups add to specific positions on the ring). mdpi.com

Quantitative Structure-Reactivity/Selectivity Relationship (QSPR/QSSR) Studies for Alkylbenzenes

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) models are statistical tools that correlate the chemical structure of a series of compounds with their physical properties, biological activity, or chemical reactivity. libretexts.org These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. nih.govresearchgate.net

For a class of compounds like alkylbenzenes, QSPR/QSSR studies can be used to predict reactivity in processes such as catalysis or metabolism without needing to synthesize and test every compound. nih.govnih.gov The process involves calculating a variety of molecular descriptors for each molecule in a training set. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. A statistical method, such as multiple linear regression, is then used to build a model that links these descriptors to the observed reactivity or selectivity. libretexts.org For alkylbenzenes, such models can predict, for example, their rate of oxidation by enzymes or their effectiveness in a particular catalytic alkylation process. nih.gov

Table 2: Common Molecular Descriptors Used in QSPR/QSSR Studies of Alkylbenzenes

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Partial Atomic Charges | Relate to the molecule's ability to participate in electrostatic interactions and electron transfer processes. nih.gov |

| Steric/Topological | Molecular Weight, Molar Volume, Surface Area, Ovality | Describe the size and shape of the molecule, which influences accessibility to active sites. |

| Thermodynamic | Heat of Formation, LogP (Octanol-Water Partition Coefficient) | Relate to the molecule's stability and lipophilicity, affecting its distribution and interaction in biological or multiphase systems. nih.gov |

Role in Chemical Transformations and Derivatization Strategies

Synthesis of Derivatives with Specific Academic Research Interest (e.g., specialty intermediates, ligands)

The functionalization of 1-ethyl-2-methyl-4-(propan-2-yl)benzene, as described above, allows for the synthesis of various derivatives with potential applications in academic research. For instance, the carboxylic acids produced via benzylic oxidation can serve as key intermediates in the synthesis of pharmaceuticals or polymers.

This molecular scaffold, which is a derivative of p-cymene (B1678584) (4-isopropyltoluene), is relevant to the field of organometallic chemistry. nih.gov P-cymene is a well-known arene ligand that forms stable "piano-stool" complexes with transition metals like ruthenium. nih.govmdpi.com By analogy, this compound could also serve as an η⁶-arene ligand. Further functionalization, for example, by introducing a phosphine (B1218219) or amine group onto the ring or a side chain, could create bidentate or tridentate ligands with tailored steric and electronic properties for use in catalysis. nih.govacs.org

Co-reactions and Interactions with Other Chemical Species in Academic Contexts

In a broader chemical context, this compound can participate in various interactions. As a substituted arene, it can engage in π-stacking interactions with other aromatic systems, which is a key consideration in supramolecular chemistry and materials science. Its nonpolar, aromatic nature makes it a potential high-boiling point organic solvent for certain reactions, similar to xylenes (B1142099) or mesitylene.

In organometallic chemistry, its role extends beyond being a simple ligand. The displacement of the arene ligand from a metal complex can be a crucial step in a catalytic cycle, allowing the metal center to become available for other substrates. nih.gov Therefore, the binding affinity and exchange kinetics of this compound with different metal centers would be of academic interest for designing catalysts with specific activity profiles.

Stereoselective Transformations Involving Chiral Alkyl Groups

The parent molecule, this compound, is achiral. However, chirality can be introduced through chemical reactions. For instance, benzylic bromination of the ethyl side chain creates a new stereocenter at the benzylic carbon, resulting in a racemic mixture of (R)- and (S)-1-(1-bromoethyl)-2-methyl-4-(propan-2-yl)benzene.

Subsequent reactions at this newly formed stereocenter could be performed stereoselectively. For example, a nucleophilic substitution reaction using a chiral nucleophile or a chiral catalyst could favor the formation of one stereoisomer over the other. Similarly, if benzylic oxidation of the ethyl group were to yield a ketone (1-(2-methyl-4-(propan-2-yl)phenyl)ethan-1-one), its stereoselective reduction using chiral reducing agents (e.g., those derived from chiral alcohols or amines) would produce an enantiomerically enriched alcohol. The development of stereospecific and stereoconvergent reactions involving benzylic functional groups is an active area of research, particularly using nickel-catalyzed cross-coupling reactions. acs.org These advanced synthetic methods could be applied to chiral derivatives of this compound to access enantiomerically pure compounds for applications in fields such as asymmetric catalysis and medicinal chemistry.

Environmental and Industrial Implications in Academic Research Contexts

Academic Studies on the Formation and Fate of Alkylated Benzenes in Environmental Systems

Alkylated benzenes, including 1-Ethyl-2-methyl-4-(propan-2-yl)benzene, are subjects of significant academic research due to their widespread presence in the environment, originating from both natural and anthropogenic sources. nih.gov Studies focus on their transformation and degradation pathways, which determine their persistence and potential environmental impact.

Abiotic degradation involves non-biological processes that break down chemical compounds. For alkylated benzenes, a key abiotic process in the atmosphere and surface waters is photodegradation, or destruction by light. Research into the photodegradation of related compounds, such as linear alkylbenzene sulfonates (LAS), shows that this process is often mediated by photocatalysts like titanium dioxide (TiO₂). researchgate.net In this process, UV irradiation excites the TiO₂ nanoparticles, leading to the generation of highly reactive oxygen species that can break down the organic molecule. researchgate.netwho.int Kinetic analyses indicate that these photocatalytic degradation reactions can often be modeled as pseudo-first-order processes. researchgate.netwho.int The efficiency of photodegradation is influenced by several factors, including the pH of the medium, the concentration of the catalyst, and the presence of other dissolved substances. who.int For instance, maximum degradation of LAS has been observed under acidic conditions. researchgate.netwho.int

In the atmosphere, alkylated benzenes can be transformed through reactions with photochemically generated oxidants. For example, studies have shown that p-cymene (B1678584), an isomer of this compound, can be formed from the atmospheric oxidation of α-pinene (a natural volatile organic compound from trees) by hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). nih.gov This highlights a natural abiotic formation pathway for cymene isomers in the atmosphere. The yields of these reactions can be influenced by environmental conditions such as relative humidity. nih.gov

| Factor | Influence on Degradation Rate | Reference |

|---|---|---|

| UV Irradiation | Essential for initiating photocatalysis. | who.int |

| Photocatalyst (e.g., TiO₂) | Increases degradation rate up to an optimal concentration. | researchgate.net |

| pH | Affects the surface charge of the catalyst and the compound; acidic pH often favors degradation. | who.int |

| Dissolved Anions (e.g., Carbonate) | Can inhibit degradation by scavenging reactive oxygen species. | who.int |

| Atmospheric Oxidants (OH, O₃, NO₃) | Can lead to the transformation and degradation of volatile alkylated benzenes. | nih.gov |

Biotic degradation by microorganisms is a crucial process for the removal of alkylated benzenes from the environment. These pathways are fundamentally different depending on the availability of oxygen.

Aerobic Degradation: Under aerobic conditions, bacteria and fungi utilize oxygen-dependent enzymes to break down the stable aromatic ring. The initial step in the aerobic degradation of benzene (B151609) and its alkylated derivatives typically involves mono- or dioxygenase enzymes. nih.gov These enzymes introduce hydroxyl groups onto the aromatic ring, forming intermediates like phenol (B47542) or catechol. nih.govresearchgate.net The aromatic ring of these intermediates is then cleaved by other dioxygenases, leading to aliphatic acids that can enter central metabolic pathways. nih.gov Studies with Pseudomonas species degrading alkyl benzene sulfonates have identified metabolic attacks on both the alkyl side-chain and the aromatic ring, with products including phenol and catechol. nih.govsemanticscholar.org The ability to degrade these compounds is found in various microorganisms, including some adapted to extreme environments like high salinity. nih.gov

Anaerobic Degradation: In the absence of oxygen, a different consortium of microorganisms carries out degradation using alternative electron acceptors such as nitrate, sulfate, or carbon dioxide. nih.gov Benzene is generally considered more resistant to anaerobic degradation than its alkylated derivatives like toluene (B28343) and xylenes (B1142099). nih.gov A common initial step in the anaerobic degradation of toluene and xylenes is the addition of the methyl group to fumarate, a reaction catalyzed by benzylsuccinate synthase. This forms benzylsuccinate and related metabolites, which are considered key biomarkers for anaerobic degradation of these compounds. researchgate.net

For p-cymene, research with denitrifying bacteria has shown that the initial enzymatic attack occurs on the methyl group, leading to the formation of p-isopropylbenzoate. nih.gov Some bacteria, such as Dechloromonas strain RCB, have demonstrated the ability to anaerobically degrade benzene, toluene, and ethylbenzene (B125841) while using nitrate as the electron acceptor. nih.gov The complete breakdown under anaerobic conditions often involves a syntrophic consortium of microorganisms, including fermenters and methanogens, that sequentially degrade the compound to carbon dioxide and methane. nih.gov

Research on Alkylated Benzenes as Model Compounds in Petrochemical Processes and Fuel Science

Alkylated benzenes are central to the petrochemical industry and are extensively studied as model compounds in fuel science. Their synthesis and combustion properties are key areas of academic and industrial research.

In petrochemicals, the acid-catalyzed alkylation of aromatic compounds is a fundamental process for producing a wide range of valuable chemicals. taylorandfrancis.com The Friedel-Crafts alkylation of benzene with olefins is used to manufacture ethylbenzene (a precursor to styrene) and linear alkylbenzenes (LABs), which are the primary raw materials for producing biodegradable detergents. taylorandfrancis.comtandfonline.comyoutube.com This process is typically catalyzed by strong acids like hydrofluoric acid (HF) or solid acid catalysts such as zeolites. youtube.comnih.gov Catalytic reforming is another crucial refinery process where aliphatic and naphthenic hydrocarbons are converted into a mixture of aromatic compounds, including toluene and xylenes, which can be further alkylated. google.com

In fuel science, alkylated benzenes are important components of gasoline, where they act as octane (B31449) boosters. tandfonline.comiranpetroleum.co Heavy alkylate benzene, produced from the alkylation of benzene with higher molecular weight olefins, is a key blending component in high-octane gasoline. iranpetroleum.co The highly branched structure of these compounds provides excellent thermal and oxidative stability. iranpetroleum.co Academic research focuses on understanding the combustion mechanisms of these molecules to improve fuel efficiency and reduce emissions. For instance, detailed kinetic modeling and experimental studies on the oxidation of p-cymene are being conducted to evaluate its potential as a renewable bio-aromatic substitute for conventional transportation fuels. colab.ws These studies investigate factors like ignition delay times and laminar flame speeds over a wide range of engine-relevant conditions. colab.ws

Role in the Synthesis of Fine Chemicals and Specialty Organic Materials

Beyond their use in large-scale commodities, alkylated benzenes like the isomers of cymene serve as important intermediates in the synthesis of fine chemicals and specialty materials. p-Cymene, in particular, is a key precursor for the production of p-cresol (B1678582), a valuable chemical used in the manufacture of antioxidants such as butylated hydroxytoluene (BHT). mdpi.comresearchgate.net

The industrial synthesis, known as the cymene-cresol process, mirrors the well-known cumene-phenol process. researchgate.net It involves three main steps:

Alkylation: Toluene is alkylated with propylene (B89431) to produce p-cymene. wikipedia.org

Oxidation: The p-cymene is then oxidized, typically using air, to form p-cymene hydroperoxide (PCHP). This oxidation can occur on both the isopropyl and methyl groups. researchgate.net

Acid Cleavage: The resulting hydroperoxide is cleaved using an acid catalyst to yield p-cresol and acetone. researchgate.net

A significant area of academic research is the development of more sustainable and efficient catalytic systems for these transformations. This includes research into noble-metal-free bifunctional catalysts for synthesizing p-cymene from renewable sources like α-pinene and limonene, which are derived from pine trees and citrus fruits, respectively. mdpi.com These processes involve an acid-catalyzed isomerization of the terpene followed by dehydrogenation to form p-cymene, offering a green alternative to petroleum-based routes. mdpi.com

| Step | Reaction | Key Reactants/Products | Reference |

|---|---|---|---|

| 1. Alkylation | Alkylation of Toluene | Toluene + Propylene → p-Cymene | wikipedia.org |

| 2. Oxidation | Air Oxidation of p-Cymene | p-Cymene + O₂ → p-Cymene Hydroperoxide | researchgate.net |

| 3. Cleavage | Acid-catalyzed Cleavage | p-Cymene Hydroperoxide → p-Cresol + Acetone | researchgate.net |

Advanced Separation and Purification Methodologies for Alkylated Benzene Isomers

The production of alkylated benzenes often results in a mixture of structural isomers (ortho-, meta-, and para-), which have very similar physical properties, making their separation a significant challenge. Academic research is focused on developing advanced and efficient methodologies for their purification.

Traditional methods for separating isomers include fractional distillation, based on small differences in boiling points, and crystallization, based on differences in melting points. google.com However, these methods are not always effective, especially when boiling points are very close or when eutectic mixtures form during crystallization. google.com

More advanced techniques are therefore employed and studied:

Extractive Distillation: This method involves adding a solvent (an entrainer) that alters the relative volatilities of the isomers, facilitating their separation by distillation. Furfural, for example, has been studied as a solvent for separating p-cymene from terpene-rich mixtures. google.com

Chromatography: Various chromatographic techniques are highly effective for isomer separation, particularly at the analytical and semi-preparative scale. High-performance liquid chromatography (HPLC) using conventional phases like C18 can separate isomers that differ in their physical or chemical characteristics. chromatographytoday.com Gas chromatography is also widely used for analyzing isomer purity. orgsyn.org

Inclusion Complexation: This technique utilizes host molecules, such as substituted cyclodextrins, that can selectively include one isomer over another based on a precise fit between the host's cavity and the guest isomer's size and shape. google.com This allows for the selective extraction and recovery of a desired isomer. google.com

Mass Spectrometry Techniques: Recent studies have explored the use of Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) to differentiate and quantify isomers without prior chromatographic separation. rsc.org By using a range of different reagent ions (both positive and negative), it is possible to generate unique product ion fingerprints for each isomer, allowing for their direct identification in a mixture. rsc.org

These advanced methodologies are crucial for producing high-purity isomers required for applications in fine chemicals, pharmaceuticals, and materials science.

Future Directions and Emerging Research Avenues

Development of Unexplored Synthetic Routes and Advanced Catalytic Systems for Alkylbenzenes

The traditional synthesis of alkylbenzenes, primarily through Friedel-Crafts alkylation using homogeneous catalysts like aluminum chloride (AlCl₃) or hazardous liquid acids like hydrogen fluoride (B91410) (HF), is facing increasing scrutiny due to environmental and safety concerns. tandfonline.comyoutube.com Research is actively pursuing greener and more efficient alternatives.

A significant area of development is the use of solid acid catalysts, which offer advantages in terms of reusability, reduced corrosion, and easier product separation. researchgate.net Materials like zeolites and niobic acid are being investigated for their potential to replace conventional catalysts. tandfonline.comresearchgate.net For instance, bifunctional catalysts, such as a combination of ZnCrOx and beta-zeolite, have been studied for the direct synthesis of alkylbenzenes from benzene (B151609) and syngas, where a methanol (B129727) intermediate formed on the oxide diffuses to the acidic sites of the zeolite to react with benzene. rsc.org

Another promising frontier is the direct C–H alkylation of unactivated arenes. researchgate.net This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process. Recent studies have demonstrated that visible-light-induced palladium catalysis can enable the direct C(sp²)–H alkylation of unactivated arenes with alkyl bromides, representing a significant step forward in synthetic efficiency. researchgate.net

| Catalytic System | Description | Advantages | Challenges | References |

|---|---|---|---|---|

| Traditional (AlCl₃, HF) | Homogeneous Lewis or Brønsted acids used in Friedel-Crafts alkylation. | High reactivity. | Corrosive, hazardous, difficult to separate, produces significant waste. | tandfonline.comyoutube.com |

| Solid Acids (Zeolites, Niobic Acid) | Heterogeneous catalysts with acidic sites within a solid framework. | Reusable, non-corrosive, environmentally benign, easy separation. | Potential for deactivation due to coke formation, mass transfer limitations. | tandfonline.comresearchgate.netrsc.org |

| Photoinduced Catalysis (e.g., Pd) | Uses light to drive the catalytic cycle for direct C-H functionalization. | High atom economy, avoids pre-functionalization, can operate at room temperature. | Requires specific light sources, catalyst stability and cost can be concerns. | researchgate.net |

Deeper Mechanistic Insights into Complex Alkylation and Derivatization Reactions

While the Friedel-Crafts alkylation is a cornerstone of aromatic chemistry, its mechanism can be complex and is still a subject of detailed investigation. researchgate.net The classical mechanism involves the formation of a carbocation electrophile, which then attacks the benzene ring to form a resonance-stabilized carbocation known as a sigma-complex or Wheland intermediate. libretexts.orgmsu.edu However, this pathway is complicated by issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products. libretexts.orgglasp.co

Advanced computational and theoretical studies are providing deeper insights, suggesting a continuum of mechanistic possibilities. researchgate.net Research indicates that the reaction may proceed through various intermediates, including oriented π-complexes, before the formation of the rate-determining σ-complex. researchgate.net The nature of the electrophile and the aromatic substrate determines the preferred pathway.

Furthermore, the mechanisms of derivatization reactions involving the alkyl side-chains of compounds like 1-Ethyl-2-methyl-4-(propan-2-yl)benzene are also being explored. The carbon atom attached to the aromatic ring, known as the benzylic position, is particularly reactive. libretexts.org Reactions such as oxidation and halogenation at this position often proceed via radical mechanisms. wordpress.comquizlet.com The stability of the intermediate benzylic radical, which is delocalized into the aromatic ring, is a key factor driving these transformations. libretexts.orgwordpress.com Understanding these complex radical processes is crucial for selectively functionalizing the side-chains of alkylbenzenes.

Integration of Machine Learning and Artificial Intelligence in Chemical Discovery and Process Optimization

| Application Area | Role of AI / Machine Learning | Potential Impact on Alkylbenzene Chemistry | References |

|---|---|---|---|

| Catalyst Discovery | Predicts catalyst performance based on structural and chemical descriptors. | Accelerates the design of highly active and selective solid acid catalysts. | walshmedicalmedia.comnih.gov |

| Process Optimization | Identifies optimal reaction conditions (temperature, pressure, solvent) from complex datasets. | Improves yield, reduces energy consumption, and minimizes waste in synthesis. | hilarispublisher.comchemicalprocessing.comchemengconsulting.com |

| Synthetic Route Planning | Performs automated retrosynthesis to propose novel and efficient reaction pathways. | Uncovers more economical and sustainable routes to target alkylbenzenes. | pharmafeatures.commdpi.com |

| Automated Synthesis | Controls robotic systems to perform experiments, analyze results, and iteratively optimize reactions. | Enables high-throughput screening and autonomous process development. | mdpi.compharmafeatures.com |

Development of Novel Analytical Probes for In Situ Reaction Monitoring of Aromatic Transformations

Understanding and optimizing chemical reactions require precise, real-time information about the species present in the reaction vessel. The development of novel analytical probes and techniques for in situ (in the reaction mixture) monitoring is a critical area of research. hovione.com These process analytical technologies (PAT) provide continuous data on reactant consumption, intermediate formation, and product generation, enabling a deeper understanding of reaction kinetics and mechanisms. hovione.com

For aromatic transformations, spectroscopic methods are particularly powerful. In situ Raman spectroscopy, for example, can monitor changes in vibrational modes to track the conversion of starting materials and the formation of products in real-time. hovione.com Another promising technique is laser-induced fluorescence (LIF), which offers high sensitivity for detecting polycyclic aromatic hydrocarbons (PAHs) and can be adapted for real-time monitoring even in complex environments. duke.eduresearchgate.netelsevierpure.com

The development of novel fluorescent probes is also gaining traction. tandfonline.com These are molecules designed to change their fluorescence properties (e.g., intensity or color) upon interacting with a specific chemical species or in response to changes in the reaction environment. researchgate.net Dual-emission ratiometric probes, which have two distinct emission wavelengths, are particularly advantageous as they allow for self-calibration, making measurements more robust and less susceptible to environmental interference. mdpi.com The creation of probes specifically designed to monitor key intermediates or byproducts in alkylation reactions could provide unprecedented control over the synthesis of compounds like this compound.

Exploration of this compound in Supramolecular Chemistry or Host-Guest Interactions

Supramolecular chemistry focuses on the study of systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. libretexts.orgwikipedia.org In this field, a larger "host" molecule can bind a smaller "guest" molecule within a cavity or binding pocket. libretexts.org

Alkylbenzenes like this compound are excellent candidates for acting as guest molecules. The aromatic ring can participate in π-π stacking and cation-π interactions, while the alkyl substituents (ethyl, methyl, and isopropyl groups) can engage in van der Waals and CH-π interactions within the host's cavity. libretexts.orgoup.com

Conclusion

Summary of Key Academic Contributions to the Understanding of 1-Ethyl-2-methyl-4-(propan-2-yl)benzene

Academic research directly focused on this compound is not extensively documented in dedicated studies. However, its scientific importance can be understood through its classification as a polyalkylated benzene (B151609). Research in this area provides a foundational understanding of its properties and potential reactivity. The primary academic contributions relevant to this compound are in the broader context of synthetic methodologies for creating multi-substituted aromatic rings and the analytical techniques used for their characterization.

Key contributions include the development of Friedel-Crafts alkylation and related reactions, which are fundamental to the synthesis of such substituted benzenes. While specific optimized synthesis routes for this compound are not widely published, the principles governing electrophilic aromatic substitution are well-established and form the basis for its potential preparation. Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been crucial in the structural elucidation of complex benzene derivatives, and these methods would be essential for the unambiguous identification of this specific isomer.

Synthesis of Knowledge and Persistent Challenges in Polyalkylated Benzene Research

The study of polyalkylated benzenes, the class to which this compound belongs, has led to a significant body of knowledge with wide-ranging applications. These compounds are integral to the production of various materials, including polymers, pharmaceuticals, and agrochemicals. The versatility of the benzene ring, which allows for the attachment of multiple substituents, makes it a foundational building block in organic chemistry. sciencedaily.com

Despite decades of research, significant challenges persist in the field of polyalkylated benzene research. One of the primary hurdles is the selective synthesis of specific isomers. sciencedaily.com The substitution pattern on the benzene ring dramatically influences the compound's physical and chemical properties. Achieving complete control over the position of multiple different alkyl groups on a benzene ring remains a formidable synthetic challenge. sciencedaily.com While methods for creating symmetrical hexaarylbenzenes have been developed, accessing multi-substituted asymmetric benzenes with precise positional control is an ongoing area of research. sciencedaily.com

Another significant challenge lies in the catalytic oxidation of benzene and its derivatives. mdpi.comnih.gov Due to the high stability of the aromatic ring, the complete oxidation of these compounds, which is crucial for environmental remediation of volatile organic compounds (VOCs), is difficult to achieve efficiently and at low temperatures. mdpi.comnih.gov Developing highly active and stable catalysts for this purpose is an active area of investigation. researchgate.net

Outlook on the Continued Academic Relevance of this compound in Chemical Science

The continued academic relevance of this compound is likely to be linked to broader advancements in materials science and catalysis. As a specific isomer of a polyalkylated benzene, its unique steric and electronic properties could be of interest for several applications. For instance, it could serve as a specialized solvent, a building block for novel polymers with tailored properties, or as a ligand for organometallic catalysts.

Future research may focus on developing programmed and selective synthesis methods that could produce this compound and other specific isomers in high yield. Advances in "at-will" synthesis of benzene derivatives with multiple different functional groups could open up new avenues for creating novel organic materials that are currently inaccessible. sciencedaily.com

Furthermore, the study of the reactivity of such specifically substituted benzenes could provide deeper insights into reaction mechanisms and the influence of substitution patterns on aromatic systems. As analytical techniques become more sophisticated, the subtle differences in the properties of isomers like this compound can be more accurately studied and potentially exploited for new applications in chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.